molecular formula C10H9BrF2O3 B6293066 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane CAS No. 2404734-18-3

2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane

Cat. No.: B6293066
CAS No.: 2404734-18-3
M. Wt: 295.08 g/mol
InChI Key: MKPFHPYZTFOWCQ-UHFFFAOYSA-N
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Description

2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at the 1 and 3 positions. This particular compound is characterized by the presence of a bromine atom, two fluorine atoms, and a methoxy group attached to a phenyl ring, which is further connected to a dioxolane ring. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane can be achieved through several synthetic routes. One common method involves the following steps:

    Bromination: The starting material, 2,3-difluoro-4-methoxyphenol, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This step introduces the bromine atom at the 5-position of the phenyl ring.

    Formation of Dioxolane Ring: The brominated intermediate is then reacted with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the 1,3-dioxolane ring. This step involves the formation of a cyclic acetal through the reaction of the phenolic hydroxyl group with ethylene glycol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, can optimize the synthesis and minimize by-product formation.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for this reaction include sodium azide, potassium cyanide, and amines.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The dioxolane ring can be reduced to a diol using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products Formed

    Substitution: Formation of azido, cyano, or amino derivatives.

    Oxidation: Formation of this compound-4-one.

    Reduction: Formation of 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-diol.

Scientific Research Applications

2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The presence of halogen atoms and the dioxolane ring can influence its interaction with biological targets.

    Medicine: Explored as a potential lead compound in drug discovery. Its structural features may contribute to its pharmacological activity.

    Industry: Utilized in the development of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms can enhance its binding affinity and selectivity. The dioxolane ring may also play a role in stabilizing the compound and facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Chloro-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane: Similar structure with a chlorine atom instead of bromine.

    2-(5-Bromo-2,3-difluoro-4-hydroxyphenyl)-1,3-dioxolane: Similar structure with a hydroxyl group instead of a methoxy group.

    2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxane: Similar structure with a dioxane ring instead of a dioxolane ring.

Uniqueness

2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane is unique due to the specific combination of substituents on the phenyl ring and the presence of the dioxolane ring The bromine and fluorine atoms can significantly influence its reactivity and biological activity

Properties

IUPAC Name

2-(5-bromo-2,3-difluoro-4-methoxyphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O3/c1-14-9-6(11)4-5(7(12)8(9)13)10-15-2-3-16-10/h4,10H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPFHPYZTFOWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1F)F)C2OCCO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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